3-Cyanophenyl cyclobutyl ketone
Overview
Description
3-Cyanophenyl cyclobutyl ketone is a chemical compound with the CAS Number: 898790-48-2 . It has a molecular weight of 185.23 and its IUPAC name is 3-(cyclobutylcarbonyl)benzonitrile . It appears as a light yellow solid .
Synthesis Analysis
The synthesis of cis-γ-functionalized cyclobutyl ketones, such as 3-Cyanophenyl cyclobutyl ketone, involves a sequential C−H/C−C functionalization strategy . A bicyclo[1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure .Molecular Structure Analysis
The molecular formula of 3-Cyanophenyl cyclobutyl ketone is C12H11NO . The InChI key is ARDHMRMXPTZBMD-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 3-Cyanophenyl cyclobutyl ketone include a Pd(II)-catalyzed enantioselective β-C(sp3)−H arylation reaction . This reaction uses a chiral transient directing group and an electron-deficient pyridone ligand . Different silver salts can reverse the enantioselectivity in the C(sp3)−H arylation reaction .Physical And Chemical Properties Analysis
3-Cyanophenyl cyclobutyl ketone is a light yellow solid . It has a molecular weight of 185.23 and its IUPAC name is 3-(cyclobutylcarbonyl)benzonitrile .Scientific Research Applications
Industrial Research: Suzuki–Miyaura Coupling
The compound is relevant in industrial chemistry, particularly in the Suzuki–Miyaura coupling process . This cross-coupling reaction is widely applied in carbon–carbon bond formation, and 3-Cyanophenyl cyclobutyl ketone could serve as a precursor or intermediate in the synthesis of complex organic molecules.
Chemical Synthesis: Precursor for Heterocyclic Compounds
The compound’s potential as a precursor for synthesizing biologically and pharmaceutically active heterocyclic compounds, such as quinolines, is significant . These heterocycles are crucial scaffolds in medicinal chemistry, leading to the discovery of new drugs.
Future Directions
The future directions of research on 3-Cyanophenyl cyclobutyl ketone could involve the development of novel methods for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes . These compounds are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates .
properties
IUPAC Name |
3-(cyclobutanecarbonyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-8-9-3-1-6-11(7-9)12(14)10-4-2-5-10/h1,3,6-7,10H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDHMRMXPTZBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642517 | |
Record name | 3-(Cyclobutanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanophenyl cyclobutyl ketone | |
CAS RN |
898790-48-2 | |
Record name | 3-(Cyclobutylcarbonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclobutanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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